![molecular formula C21H26N2O2S B4927665 N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)
N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide, commonly referred to as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anticancer properties. This molecule was first synthesized by researchers at the Bayer pharmaceutical company in 2001, and since then, it has been used in a variety of scientific studies to investigate its mechanisms of action and potential therapeutic applications.
Mecanismo De Acción
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying a critical cysteine residue in the protein. This modification prevents the protein from binding to DNA and activating target genes, thereby reducing the expression of pro-inflammatory cytokines and promoting cell death in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, promoting apoptosis in cancer cells, and inhibiting angiogenesis. In addition, it has been shown to have neuroprotective effects and to improve insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BAY 11-7082 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to investigate the role of NF-κB in various biological processes and diseases. However, one limitation of using BAY 11-7082 is its potential toxicity, particularly at high concentrations. Researchers must carefully titrate the dose of BAY 11-7082 to avoid nonspecific effects and toxicity.
Direcciones Futuras
There are several potential future directions for research on BAY 11-7082. One area of interest is investigating its potential therapeutic applications in diseases such as cancer, inflammatory bowel disease, and Alzheimer's disease. In addition, researchers may explore the use of BAY 11-7082 in combination with other drugs to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanisms of action of BAY 11-7082 and to identify potential off-target effects.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 4-butylaniline with carbon disulfide to form the corresponding thiourea. This intermediate is then reacted with 3-isopropoxybenzoyl chloride to generate the final product. The synthesis of BAY 11-7082 is a relatively straightforward process, and the compound is readily available for research purposes.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. In particular, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the immune response and promoting cell survival. By inhibiting NF-κB activity, BAY 11-7082 has been shown to reduce inflammation and promote apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-4-5-7-16-10-12-18(13-11-16)22-21(26)23-20(24)17-8-6-9-19(14-17)25-15(2)3/h6,8-15H,4-5,7H2,1-3H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVGSLNGKMOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-butylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

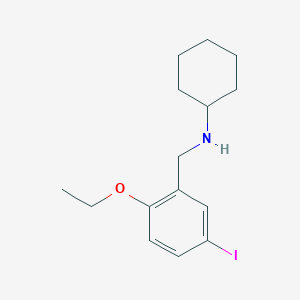
![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)
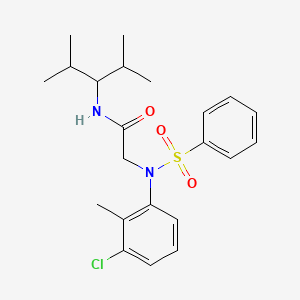
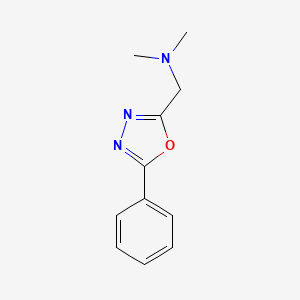
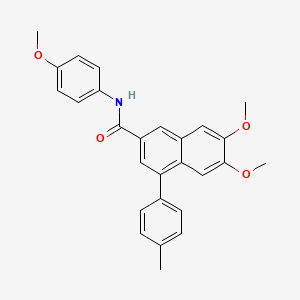
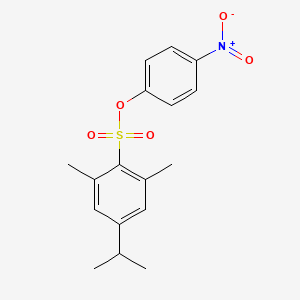
![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B4927637.png)
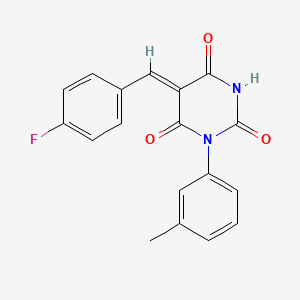
![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4927651.png)
![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)